molecular formula C10H14N2Na4O9 B151916 Ethylenediaminetetraacetic acid tetrasodium salt hydrate CAS No. 194491-31-1

Ethylenediaminetetraacetic acid tetrasodium salt hydrate

Cat. No.: B151916
CAS No.: 194491-31-1
M. Wt: 398.19 g/mol
InChI Key: GXFFSKMBMYHTAE-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is a white, water-soluble solid that is widely used as a chelating agent. It is the tetrasodium salt form of ethylenediaminetetraacetic acid, which is a substituted diamine with antibacterial activity. This compound is known for its ability to bind metal ions, making it useful in various applications, including industrial, medical, and scientific research .

Mechanism of Action

Target of Action

The primary targets of this compound are metal ions . It acts as a chelator, binding to metal ions such as zinc, magnesium, and calcium . These ions are often essential cofactors for many enzymes, including metalloproteases .

Mode of Action

The compound interacts with its targets by chelation , a process where it forms multiple bonds with a single metal ion . Specifically, it acts as a chelator of the zinc ion in the active site of metalloproteases . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .

Biochemical Pathways

By chelating metal ions, the compound can affect various biochemical pathways. For instance, it can inhibit metalloproteases, which play crucial roles in many biological processes, including cell proliferation, migration, and extracellular matrix degradation . The inhibition of these enzymes can lead to significant downstream effects, such as the prevention of cellular division, chlorophyll synthesis, and algal biomass production .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments within the body.

Result of Action

The chelation of metal ions results in the inhibition of metal ion-dependent enzymes, leading to various molecular and cellular effects. For example, it can prevent cellular division and chlorophyll synthesis . It also has antibacterial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, its solubility in water suggests that it can function effectively in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is typically synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base. The reaction produces a white solid that is highly soluble in water. Commercial samples are often hydrated, such as Na₄EDTA·4H₂O .

Industrial Production Methods

The industrial production of this compound involves the reaction of ethylenediamine with formaldehyde and sodium or hydrogen cyanide, followed by hydrolysis to form the salt . This method ensures the large-scale production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid tetrasodium salt hydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The compound is commonly used with metal ions such as calcium, magnesium, zinc, and iron. The chelation process usually occurs in aqueous solutions at neutral to slightly basic pH levels .

Major Products Formed

The major products formed from the reactions of this compound are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid disodium salt: Similar to the tetrasodium salt, but with only two sodium ions.

    Ethylenediaminetetraacetic acid dipotassium salt: Another variant with potassium ions instead of sodium.

    Ethylenediaminetetraacetic acid calcium disodium salt: A calcium and sodium salt form used in medical applications.

Uniqueness

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring the removal or sequestration of metal ions .

Properties

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFSKMBMYHTAE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194491-31-1
Record name Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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